molecular formula C9H10FN B13670584 4-Fluoro-5-methylindoline

4-Fluoro-5-methylindoline

Cat. No.: B13670584
M. Wt: 151.18 g/mol
InChI Key: LSXWXOSICRURRB-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylindoline is a fluorinated indole derivative with the molecular formula C9H10FN. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylindoline typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as Selectfluor or trifluoromethyl hypofluorite. For instance, the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures can yield fluorinated indole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methylindoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole carboxylic acids, while substitution reactions can produce various substituted indoline derivatives .

Scientific Research Applications

4-Fluoro-5-methylindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, potentially leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoroindole
  • 5-Fluoroindole
  • 6-Fluoroindole
  • 7-Fluoroindole

Comparison: 4-Fluoro-5-methylindoline is unique due to the specific position of the fluorine and methyl groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. For instance, the presence of the methyl group at the 5-position may enhance its stability and alter its interaction with biological targets .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

4-fluoro-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3

InChI Key

LSXWXOSICRURRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)F

Origin of Product

United States

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